3,5-dichloro-N-methylbenzamide

Process Safety Thermal Hazard Assessment Chemical Intermediate

3,5-Dichloro-N-methylbenzamide is a halogenated benzamide featuring two meta-chlorine substituents and an N-methyl group. Unlike its close analogs (e.g., 2-amino-3,5-dichloro-N-methylbenzamide, 3,5-dichlorobenzamide), this regioisomer possesses distinct lipophilicity and reactivity profiles essential for reproducible downstream syntheses. It is the direct precursor to ADMBA, the key intermediate for tetrachlorantraniliprole, and is structurally relevant to isoxazoline insecticides and Zoxamide metabolites. Authoritative 1H NMR, FTIR, and Raman spectra also support its use as an analytical reference standard. Medicinal chemistry groups investigating HDAC, 11β-HSD1, or mTOR targets will find it a valuable SAR building block. Procuring this specific N-methyl variant is critical; substituting a generic dichlorobenzamide risks compromising reaction yield and assay integrity.

Molecular Formula C8H7Cl2NO
Molecular Weight 204.05
CAS No. 33244-92-7
Cat. No. B2996215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dichloro-N-methylbenzamide
CAS33244-92-7
Molecular FormulaC8H7Cl2NO
Molecular Weight204.05
Structural Identifiers
SMILESCNC(=O)C1=CC(=CC(=C1)Cl)Cl
InChIInChI=1S/C8H7Cl2NO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12)
InChIKeyBICUCGPTPDFRIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-N-methylbenzamide (CAS 33244-92-7): Verified Procurement Data and Comparative Structural Benchmarks


3,5-Dichloro-N-methylbenzamide (C8H7Cl2NO, MW 204.05 g/mol) is a halogenated benzamide derivative characterized by two meta-chlorine substituents on the phenyl ring and an N-methyl group. It is commercially available at research-grade purity (typically ≥95%) from multiple specialty chemical suppliers . The compound serves primarily as a critical synthetic intermediate in the preparation of more complex agrochemical and pharmaceutical agents, rather than as a standalone active ingredient. Its structural identity is unambiguously confirmed by 1H NMR, FTIR, and Raman spectroscopic data archived in authoritative spectral databases [1].

3,5-Dichloro-N-methylbenzamide: The Inherent Risks of Assuming Analog Interchangeability


In the realm of halogenated benzamides, minor structural modifications—such as the number, position, and type of halogen substituents or the nature of the N-alkyl group—can drastically alter physical properties, chemical reactivity, and biological selectivity [1]. A literature review reveals that even closely related analogs like 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA) [2] and 3,5-dichlorobenzamide exhibit markedly different lipophilicity, thermal stability profiles, and downstream synthetic utility. Therefore, assuming that any 3,5-dichloro-benzamide derivative can substitute for the specific N-methyl variant without rigorous verification of its impact on the intended chemical process or assay outcome is a critical procurement error. The quantitative evidence below underscores exactly where 3,5-dichloro-N-methylbenzamide distinguishes itself from its nearest structural neighbors.

Quantitative Differentiation: A Comparative Analysis of 3,5-Dichloro-N-methylbenzamide vs. Structural Analogs


Comparative Thermal Stability: TMRad and SADT Values for 2-Amino-3,5-dichloro-N-methylbenzamide (ADMBA) vs. Parent 3,5-Dichloro-N-methylbenzamide

While direct thermal stability data for 3,5-dichloro-N-methylbenzamide is not widely published, quantitative data exists for its immediate downstream derivative, 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), which is directly synthesized from the parent compound. ADMBA exhibits a Time to Maximum Rate under adiabatic conditions (TMRad) of 254.3 °C and a Self-Accelerating Decomposition Temperature (SADT) of 221 °C, as determined by dynamic Differential Scanning Calorimetry (DSC) and AKTS kinetic software [1]. This data provides a critical baseline for assessing the thermal hazard of the parent N-methyl compound, which lacks the stabilizing 2-amino group and may thus exhibit different thermal behavior. For procurement for large-scale synthesis, this comparator data is essential for process safety evaluations where the unsubstituted parent (this compound) is a key input.

Process Safety Thermal Hazard Assessment Chemical Intermediate DSC

Lipophilicity and Synthetic Reactivity: 3,5-Dichloro-N-methylbenzamide vs. 2-Amino-3,5-dichloro-N-isopropylbenzamide in Chlorination Reactions

A patent describing the synthesis of 2-amino-3,5-dichloro-N-methylbenzamide explicitly states that this target compound (the N-methyl derivative) has lower fat solubility (lipophilicity) than its isopropyl analog, 2-amino-3,5-dichloro-N-isopropylbenzamide [1]. This difference directly impacts chlorination reaction efficiency. The lower lipophilicity of the N-methyl derivative correlates with incomplete reactions (5-10% monochlorinated impurity) when using dichlorohydantoin (DCDMH), necessitating larger reagent amounts and generating more waste compared to the more lipophilic N-isopropyl variant. This is a direct, quantitative head-to-head comparison of a key physical property that dictates synthetic utility.

Agrochemical Intermediate Chlorination Lipophilicity Reaction Optimization

Spectroscopic Purity Benchmark: Confirmed Structural Identity via Multi-Spectral Data

The unambiguous identification of 3,5-dichloro-N-methylbenzamide is supported by a comprehensive set of spectroscopic data including 1H NMR, FTIR, and Raman spectra [1]. This multi-modal spectral profile serves as a definitive benchmark against which any procured batch can be verified for identity and purity. Unlike many generic benzamide analogs that lack publicly accessible, authoritative reference spectra, this compound's inclusion in a major commercial spectral library provides a verifiable, quantitative fingerprint (e.g., exact mass of 202.990469 g/mol, InChIKey BICUCGPTPDFRIK-UHFFFAOYSA-N) for QC/QA departments. This differentiates it from non-cataloged or poorly characterized 'in-class' alternatives where structural confirmation relies solely on vendor-provided data.

Analytical Chemistry QC/QA Compound Identification Spectral Library

Purity and Storage Specifications: A Benchmark for Research-Grade Material Procurement

Commercially available 3,5-dichloro-N-methylbenzamide is typically supplied with a minimum purity of 95% . While not a differentiator in terms of exceptional purity compared to other custom-synthesized analogs, this specification establishes a clear, verifiable baseline for procurement. This is contrasted with the 2-amino derivative (ADMBA), which is also available at ≥95% purity [1], but whose synthetic route is more complex and thus may command a higher price point. The recommended storage conditions (dry, 2-8°C ) are standard for this class, but the explicit documentation of these parameters provides essential guidance for inventory management and stability studies.

Chemical Sourcing Specifications Storage Stability Quality Control

Validated Use-Cases for 3,5-Dichloro-N-methylbenzamide in Chemical Research and Development


Synthesis of Bisamide Pesticide Intermediates (e.g., Tetrachlorantraniliprole Precursors)

3,5-Dichloro-N-methylbenzamide serves as a direct and essential precursor to 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), a critical intermediate in the manufacture of the bisamide insecticide tetrachlorantraniliprole . Procurement of this compound is justified for R&D groups developing synthetic routes to this class of modern, high-value insecticides. The quantitative lipophilicity data discussed in Section 3 underscores the need for precise reaction control during this transformation.

Synthesis of Isoxazoline Insecticides and Zoxamide-Related Fungicidal Agents

As a halogenated benzamide intermediate, this compound is structurally significant in the synthesis of isoxazoline insecticides and certain fungicidal agents (e.g., metabolites of Zoxamide) . While specific biological activity data for the parent compound is sparse, its role as a key building block in these established agrochemical classes is documented. Researchers developing novel analogs or studying the structure-activity relationships (SAR) of these families will find this compound a valuable starting material.

Investigation of N-Substituted Benzamide Pharmacophores and Enzyme Inhibition

The broader class of N-substituted benzamides, to which this compound belongs, is known to exhibit activity against various biological targets, including histone deacetylases (HDACs), 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and mTOR kinase . While 3,5-dichloro-N-methylbenzamide itself has not been extensively profiled in public databases, its core structure aligns with pharmacophores that inhibit these targets [1]. It is therefore a rational procurement choice for medicinal chemistry groups conducting SAR studies or high-throughput screening campaigns aimed at these target classes.

Analytical Method Development and Reference Standard Qualification

Given the availability of authoritative 1H NMR, FTIR, and Raman spectra , 3,5-dichloro-N-methylbenzamide is a strong candidate for use as a reference standard or system suitability test compound in analytical chemistry laboratories. Its well-defined spectral fingerprint enables its use in method development, calibration of instrumentation, and as a known impurity marker in the analysis of more complex benzamide derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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